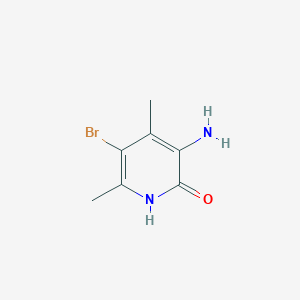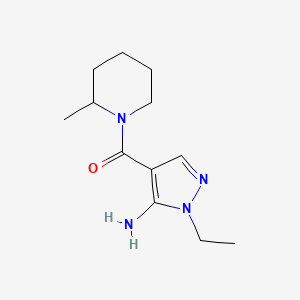![molecular formula C10H13F2N5 B11733910 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[1-(Difluormethyl)-1H-pyrazol-3-yl]methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amin ist eine synthetische organische Verbindung, die sich durch eine einzigartige Struktur mit zwei Pyrazolringen auszeichnet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [[1-(Difluormethyl)-1H-pyrazol-3-yl]methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amin beinhaltet typischerweise die Reaktion von difluormethylsubstituiertem Pyrazol mit einem methylsubstituierten Pyrazol unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Natriumhydrid, und einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Die Reaktionsbedingungen erfordern oft eine Erwärmung, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann einen ähnlichen Syntheseweg, aber in größerem Maßstab, beinhalten. Der Prozess würde auf Effizienz und Ausbeute optimiert, möglicherweise mit kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Pyrazolringen durch andere Gruppen ersetzt werden. Übliche Reagenzien für diese Reaktionen sind Halogene und Nukleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogene (z. B. Chlor, Brom), Nukleophile (z. B. Amine, Thiole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Difluormethyl-Pyrazolderivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Pyrazolverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [[1-(Difluormethyl)-1H-pyrazol-3-yl]methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amin als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenfindung und -entwicklung.
Medizin
In der pharmazeutischen Chemie wird [[1-(Difluormethyl)-1H-pyrazol-3-yl]methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amin auf seine potenziellen therapeutischen Eigenschaften untersucht. Es kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen.
Industrie
Im Industriesektor kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von [[1-(Difluormethyl)-1H-pyrazol-3-yl]methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Effekten zu führen. Die an diesen Interaktionen beteiligten Wege werden noch untersucht, aber sie können Signaltransduktionswege und Stoffwechselprozesse umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of difluoromethyl-substituted pyrazole with a methyl-substituted pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(Difluormethyl)-1H-pyrazol
- 1-Methyl-1H-pyrazol
- 1-(Trifluormethyl)-1H-pyrazol
Einzigartigkeit
Was [[1-(Difluormethyl)-1H-pyrazol-3-yl]methyl][(1-Methyl-1H-pyrazol-3-yl)methyl]amin von ähnlichen Verbindungen unterscheidet, ist seine duale Pyrazolstruktur, die einzigartige chemische und biologische Eigenschaften bietet. Diese duale Struktur ermöglicht vielfältigere Interaktionen mit molekularen Zielstrukturen, was sie zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C10H13F2N5 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-4-2-8(14-16)6-13-7-9-3-5-17(15-9)10(11)12/h2-5,10,13H,6-7H2,1H3 |
InChI-Schlüssel |
SFJIAALTYDCYNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)



![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)
![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)


![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)
